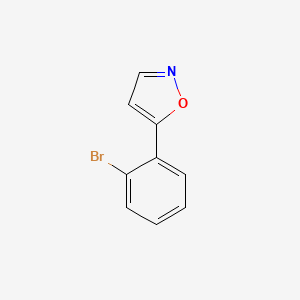

5-(2-Bromophenyl)isoxazole

Description

BenchChem offers high-quality 5-(2-Bromophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWXQDRNFECMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370827 | |

| Record name | 5-(2-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-52-3 | |

| Record name | 5-(2-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Bromophenyl)isoxazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)isoxazole

Abstract

The isoxazole ring is a prominent five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a privileged structure in drug design.[4][5] The incorporation of a bromophenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability and binding affinity through halogen bonding.[6] This guide provides a comprehensive, in-depth exploration of the principal synthetic pathway to 5-(2-Bromophenyl)isoxazole, focusing on the mechanistic underpinnings, detailed experimental protocols, and the causal logic behind procedural choices.

Core Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry pioneered by Rolf Huisgen.[7][8][9] This powerful, concerted pericyclic reaction involves the fusion of a 1,3-dipole with a dipolarophile to form a five-membered ring.[8]

For the synthesis of 5-(2-Bromophenyl)isoxazole, the key building blocks are:

-

1,3-Dipole: 2-Bromobenzonitrile Oxide, a reactive intermediate.

-

Dipolarophile: Acetylene or a synthetic equivalent, which serves as the two-carbon component.[7][10]

The overall transformation is highly efficient and regioselective, typically proceeding through a one-pot protocol to maximize yield and operational simplicity.[4][11]

The Step-by-Step Synthesis Pathway

The synthesis is best understood as a three-stage process, often conducted sequentially in a single reaction vessel. It begins with a stable aldehyde and culminates in the formation of the target isoxazole.

Caption: Overall workflow for the synthesis of 5-(2-Bromophenyl)isoxazole.

Step 1: Synthesis of (E)-2-Bromobenzaldehyde Oxime

Causality & Expertise: The journey to the isoxazole begins with the synthesis of its stable precursor, the aldoxime. Nitrile oxides are too unstable for isolation and storage, making the corresponding aldoxime the ideal starting point for their in situ generation.[10] The reaction is a classical condensation between an aldehyde and hydroxylamine. A base is required to liberate the free hydroxylamine nucleophile from its stable hydrochloride salt.[12] While various bases can be used, a mild inorganic base like sodium carbonate is effective and easily removed during workup.[12] Alternatively, a Lewis acid catalyst such as zinc chloride can be employed to activate the aldehyde carbonyl, also leading to high yields.[13][14]

Experimental Protocol:

-

To a solution of 2-bromobenzaldehyde (1.0 eq.) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.1-1.2 eq.).

-

Add anhydrous sodium carbonate (1.5 eq.) portion-wise with stirring.[12]

-

Stir the resulting suspension at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-2-Bromobenzaldehyde oxime, which can be purified by recrystallization or column chromatography if necessary.[13][14]

Steps 2 & 3: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

Causality & Expertise: This is the core of the isoxazole synthesis, where two reactions are performed concurrently in one pot. The aldoxime is oxidized to the highly electrophilic 2-bromobenzonitrile oxide.[4] This transient species is immediately intercepted by the dipolarophile (acetylene) present in the reaction mixture. This in situ approach is critical to prevent the nitrile oxide from undergoing undesired side reactions, such as dimerization to form a furoxan.

The choice of oxidant is key. Mild oxidants are preferred to avoid degradation of the starting material or product. Common and effective systems include:

-

Sodium hypochlorite (household bleach): An inexpensive and readily available oxidant.[4]

-

N-Chlorosuccinimide (NCS): A mild and selective oxidant that is easy to handle.

-

Hypervalent iodine reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) offer rapid and clean conversions under mild conditions.[11][15]

The cycloaddition itself is governed by Frontier Molecular Orbital (FMO) theory.[9] The reaction between an electron-rich alkyne (the HOMO) and an electron-deficient nitrile oxide (the LUMO) proceeds via a concerted mechanism, leading to the highly regioselective formation of the 3,5-disubstituted isoxazole isomer.[8][11]

Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.

Experimental Protocol (One-Pot Procedure):

-

Dissolve (E)-2-bromobenzaldehyde oxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Introduce the acetylene dipolarophile. This can be achieved by bubbling acetylene gas through the solution or by using a protected acetylene source like 2-methyl-3-butyn-2-ol, followed by a deprotection step.[16]

-

Add a catalytic amount of a base, such as triethylamine (0.1 eq.), to facilitate the reaction.[4]

-

Slowly add a solution of the chosen oxidant (e.g., NCS, 1.1 eq.) in the same solvent to the reaction mixture at 0 °C or room temperature. The slow addition is crucial to maintain a low concentration of the nitrile oxide and suppress dimerization.

-

Monitor the reaction by TLC. Once the oxime is consumed (typically 1-3 hours), quench the reaction with water.

-

Perform an aqueous workup, extracting the product with an organic solvent. Dry the combined organic layers and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 5-(2-Bromophenyl)isoxazole.

Data Summary & Validation

The following tables provide a summary of the reagents and representative quantitative data for the synthesis.

Table 1: Reagent Summary

| Reagent | Role | Molar Eq. | Key Considerations |

| 2-Bromobenzaldehyde | Starting Material | 1.0 | Commercially available. |

| Hydroxylamine HCl | Oxime Formation | 1.1 - 1.2 | Used in slight excess to ensure complete conversion. |

| Sodium Carbonate | Base | 1.5 | Frees hydroxylamine from its salt. |

| N-Chlorosuccinimide | Oxidant | 1.1 | Generates nitrile oxide in situ. |

| Acetylene | Dipolarophile | >1.0 | The C2 source for the isoxazole ring. |

| Triethylamine | Catalytic Base | 0.1 | Facilitates the cycloaddition. |

| Dichloromethane | Solvent | - | A suitable solvent for the cycloaddition step. |

Table 2: Typical Experimental Parameters and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Oxime Formation | 25 | 2-4 | >90 |

| 2/3 | Cycloaddition | 0 to 25 | 1-3 | 75-85 |

| - | Overall | - | - | ~65-75 |

Conclusion and Outlook

The 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with acetylene provides a highly reliable and efficient pathway for the synthesis of 5-(2-Bromophenyl)isoxazole. This technical guide outlines a field-proven protocol, emphasizing the mechanistic rationale behind each experimental step. The methodology is robust, scalable, and tolerant of a wide range of functional groups, making it a valuable tool for medicinal chemists and researchers in drug development. Further optimization of reaction conditions, such as exploring alternative oxidants or employing flow chemistry, could lead to even greater efficiency and sustainability.[10]

References

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). Available at: [Link]

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

-

International Journal of ChemTech Research. Sphinxsai. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

(E)-2-Bromobenzaldehyde oxime. International Union of Crystallography. Available at: [Link]

-

(E)-2-Bromobenzaldehyde oxime. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available at: [Link]

- Microwave synthesis method of benzaldehyde oxime compound. Google Patents.

-

(E)-2-Bromobenzaldehyde oxime. ResearchGate. Available at: [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. Semantic Scholar. Available at: [Link]

-

Synthesis of the brominated isoxazole 5a. ResearchGate. Available at: [Link]

-

Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. Available at: [Link]

-

Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. Available at: [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Process for preparing para-bromo benzonitrile. Google Patents.

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

-

Preparation of 4-bromobenzonitrile. PrepChem. Available at: [Link]

-

Sequential Reactions of Acetylene with the Benzonitrile Radical Cation: New Insights into Structures and Rate Coefficients of the Covalent Ion Products. National Institutes of Health (NIH). Available at: [Link]

-

The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

-

Reaction discovery using acetylene gas as the chemical feedstock accelerated by the “stop-flow” micro-tubing reactor. SciSpace. Available at: [Link]

-

EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Semantic Scholar. Available at: [Link]

-

Cycloaddition reaction of bromonitrile oxide (3) to the N-benzoyl-2,3-oxazanorborn-5-ene (1). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ijpca.org [ijpca.org]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

- 16. scispace.com [scispace.com]

Introduction: The Strategic Importance of the Isoxazole Scaffold

An In-Depth Technical Guide to the Physicochemical Profile of 5-(2-Bromophenyl)isoxazole

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into a multitude of therapeutic agents to enhance biological activity, modulate physicochemical properties, and improve metabolic stability.[3][4] Isoxazole derivatives are found in numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5][6] Notable examples include the COX-2 inhibitor Valdecoxib, the anticonvulsant Zonisamide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin.[5][7]

This guide focuses on a specific, strategically important derivative: 5-(2-Bromophenyl)isoxazole . The introduction of a bromine atom at the ortho-position of the C5-phenyl ring is not a trivial substitution. This halogen serves two primary purposes for the research and drug development professional:

-

Modulation of Physicochemical Properties: The bromine atom significantly increases the molecule's lipophilicity and introduces the potential for halogen bonding, a key non-covalent interaction in drug-receptor binding.

-

A Versatile Synthetic Handle: The carbon-bromine bond is an ideal site for post-synthesis modification via transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive technical overview of the known and predicted physicochemical properties of 5-(2-Bromophenyl)isoxazole, details robust protocols for its synthesis and characterization, and explores its applications as a versatile building block in drug discovery.

Molecular Identity and Core Properties

The foundational step in any chemical investigation is the unambiguous identification of the molecule. 5-(2-Bromophenyl)isoxazole is a disubstituted aromatic heterocycle with a well-defined structure and molecular formula.

Caption: Chemical structure of 5-(2-Bromophenyl)isoxazole.

| Property | Value | Source |

| IUPAC Name | 5-(2-bromophenyl)-1,2-oxazole | [8] |

| CAS Number | 387358-52-3 | [9][10] |

| Molecular Formula | C₉H₆BrNO | [10] |

| Molecular Weight | 224.05 g/mol | [10] |

Synthesis and Purification: A Validated Protocol

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved via the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. An alternative, robust method involves the condensation of a substituted chalcone with hydroxylamine.[2][11] The cycloaddition approach is often preferred for its regiochemical control and modularity.

Causality of Experimental Design: The chosen protocol illustrates the in-situ generation of 2-bromobenzonitrile oxide from the corresponding aldoxime. This avoids the isolation of the potentially unstable nitrile oxide intermediate. The subsequent cycloaddition with acetylene provides the target molecule. Purification by column chromatography is selected based on the predicted polarity of the compound, ensuring separation from non-polar starting materials and polar byproducts.

Caption: Workflow for the synthesis of 5-(2-Bromophenyl)isoxazole.

Detailed Experimental Protocol: Synthesis via [3+2] Cycloaddition

-

Step 1: Formation of 2-Bromobenzaldehyde Oxime.

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Pour the mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used without further purification.

-

-

Step 2: In-situ Generation and Cycloaddition.

-

Dissolve the crude 2-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C.

-

Add a source of acetylene, such as ethynyltrimethylsilane (1.5 eq).

-

Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent, followed by the dropwise addition of a base like triethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Note: If using ethynyltrimethylsilane, a subsequent deprotection step with a fluoride source (e.g., TBAF) or acid is required.

-

-

Step 3: Workup and Purification.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure 5-(2-Bromophenyl)isoxazole.

-

Core Physicochemical Properties

The combination of an aromatic heterocycle and a halogenated phenyl ring imparts distinct physical and chemical characteristics to the molecule. The data below, compiled from experimental and predictive sources, provides a quantitative basis for its handling and application.

| Property | Value / Description | Significance & Rationale | Source |

| Physical State | Expected to be a high-boiling liquid or low-melting solid at STP. | Influences material handling, storage, and formulation choices. | Inferred |

| Boiling Point | 95-97 °C at 0.23 mmHg | The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition at atmospheric pressure. | [9] |

| Density | 1.524 g/cm³ | Higher than water, which is typical for brominated aromatic compounds. Relevant for reaction workups and solvent layering. | [9][10] |

| Refractive Index | 1.6148 | A measure of how light propagates through the substance; useful for rapid purity assessment of liquid samples. | [9] |

| pKa (Predicted) | -3.20 ± 0.10 | Indicates the molecule is a very weak base. The nitrogen lone pair is part of the aromatic system and not readily available for protonation. This is critical for designing acid/base extractions. | [9] |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO). | The lipophilic bromophenyl group dominates, dictating its solubility profile. Essential for choosing appropriate solvents for reactions, purification, and biological assays. | Inferred |

| Chemical Stability | Generally stable under neutral and acidic conditions. The isoxazole ring can be susceptible to cleavage under strong basic conditions. | Dictates compatible reaction conditions for further chemical modification and determines appropriate storage conditions. | [12] |

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, serving as the ultimate validation of its identity and purity following synthesis. While specific spectra for this exact compound are not widely published, the expected signatures can be reliably predicted based on its structure and data from analogous compounds.[13][14]

Expected Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.2-8.0 ppm): A complex multiplet pattern corresponding to the 4 protons of the 2-bromophenyl ring.

-

Isoxazole H4 (δ ~6.5-7.0 ppm): A doublet corresponding to the proton at the C4 position.

-

Isoxazole H3 (δ ~8.2-8.5 ppm): A doublet coupled to the H4 proton. The downfield shift is due to the influence of the adjacent ring nitrogen.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Aromatic Carbons (δ ~120-135 ppm): Signals for the six carbons of the phenyl ring, including the bromine-bearing carbon.

-

Isoxazole Carbons: Expect signals around δ ~100-110 ppm (C4), δ ~150-160 ppm (C3), and δ ~165-175 ppm (C5).

-

-

FT-IR (KBr, cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~1600, 1470: C=C and C=N stretching of the aromatic and isoxazole rings.

-

~1420: N-O stretching, characteristic of the isoxazole ring.

-

~750: Strong band for ortho-disubstituted benzene C-H out-of-plane bending.

-

~600-500: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 223 and an equally intense peak at m/z 225, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

-

Crystallographic Insights (Comparative Analysis)

While a specific crystal structure for 5-(2-Bromophenyl)isoxazole is not publicly available, analysis of related structures provides valuable insights.[15][16] The dihedral angle between the isoxazole and phenyl rings is expected to be non-planar due to steric hindrance from the ortho-bromo substituent. In the solid state, crystal packing would likely be governed by a combination of π-π stacking interactions between the aromatic rings and potential C-H···N or C-H···O hydrogen bonds. The presence of the bromine atom also introduces the possibility of halogen bonding (Br···O or Br···N interactions), which can significantly influence the supramolecular architecture.[16]

Applications in Research and Development

The utility of 5-(2-Bromophenyl)isoxazole extends far beyond its intrinsic properties. It serves as a highly valuable and versatile intermediate for the synthesis of more complex molecular architectures.

Caption: Synthetic utility of 5-(2-Bromophenyl)isoxazole in cross-coupling reactions.

-

Medicinal Chemistry Core: This molecule can be used as a starting point for the synthesis of novel compounds to be screened for a wide range of biological activities, leveraging the established pharmacological potential of the isoxazole scaffold.[3][6]

-

Versatile Synthetic Building Block: As illustrated above, the C-Br bond is primed for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, alkynyl, and amino functionalities, making it an ideal substrate for building molecular libraries aimed at optimizing ligand-protein interactions.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , it fits the criteria for a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that can then be elaborated into more potent leads, using the bromine as a vector for chemical growth.

Conclusion

5-(2-Bromophenyl)isoxazole is more than just another heterocycle; it is a strategically designed chemical tool. Its physicochemical properties—governed by the interplay between the electron-deficient isoxazole ring and the lipophilic bromophenyl substituent—make it an intriguing candidate for biological screening. More importantly, its synthetic accessibility and the reactive handle provided by the bromine atom establish it as a valuable and versatile platform for researchers in organic synthesis and drug discovery. A thorough understanding of the properties and protocols detailed in this guide empowers scientists to effectively utilize this compound in the rational design and development of novel, high-value molecules.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Medicinal Chemistry Perspective of Fused Isoxazole Deriv

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Isoxazole Deriv

- 5-(2-BROMOPHENYL)ISOXAZOLE CAS#: 387358-52-3. ChemicalBook.

- Supporting Inform

- 5-(2-Bromophenyl)isoxazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. Chemsrc.com.

- Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Benchchem.

- Supporting Inform

- Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest.

- Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Asian Journal of Research in Chemistry.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- A review of isoxazole biological activity and present synthetic techniques. N/A.

- X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole deriv

- 5-(2-BROMOPHENYL)ISOXAZOLE | 387358-52-3. ChemicalBook.

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. NIH.

- The recent progress of isoxazole in medicinal chemistry. PubMed.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivative: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(2-BROMOPHENYL)ISOXAZOLE | 387358-52-3 [amp.chemicalbook.com]

- 9. 5-(2-BROMOPHENYL)ISOXAZOLE CAS#: 387358-52-3 [amp.chemicalbook.com]

- 10. 5-(2-Bromophenyl)isoxazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 11. ajrconline.org [ajrconline.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Bromophenyl)isoxazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The unique arrangement of nitrogen and oxygen atoms within the aromatic ring imparts a distinct electronic and structural profile, making the isoxazole scaffold a valuable pharmacophore in drug discovery.[3][4] This guide focuses on a specific derivative, 5-(2-Bromophenyl)isoxazole, providing a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications for researchers in the field. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, making it an attractive building block in the synthesis of complex molecular architectures.[5]

Chemical Identity and Properties

CAS Number: 387358-52-3[6]

Molecular Formula: C₉H₆BrNO[6]

Molecular Weight: 224.05 g/mol [6]

| Property | Value | Source |

| Boiling Point | 95-97 °C / 0.23 mmHg | [6] |

| Density | 1.524 g/cm³ | [6] |

| Refractive Index | 1.6148 | [6] |

| Predicted pKa | -3.20 ± 0.10 | [6] |

Note: Solubility and a precise melting point have not been reported in the available literature. It is anticipated to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of 5-(2-Bromophenyl)isoxazole

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods, with the most common being the [3+2] cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[7] A highly effective and adaptable method involves the cyclization of a chalcone derivative with hydroxylamine hydrochloride.[8]

Proposed Synthetic Protocol: From 2-Bromoacetophenone

This protocol is adapted from established procedures for the synthesis of related 3,5-disubstituted isoxazoles.[8][9]

Step 1: Synthesis of (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (a β-enaminone intermediate)

-

To a solution of 2-bromoacetophenone (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 5-(2-Bromophenyl)isoxazole

-

Dissolve the crude β-enaminone from Step 1 in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or triethylamine (2 equivalents) in water.

-

Reflux the mixture for 4-6 hours, again monitoring by TLC.

-

After completion, cool the reaction to room temperature and add water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the crude 5-(2-bromophenyl)isoxazole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices: The use of DMF-DMA in the first step serves as a convenient one-carbon electrophile to form the β-enaminone, which is a stable and versatile intermediate. The subsequent cyclization with hydroxylamine hydrochloride proceeds via a condensation-elimination mechanism to form the stable aromatic isoxazole ring. The choice of a mild base in the second step is crucial to facilitate the reaction without promoting side reactions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-(2-Bromophenyl)isoxazole.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Aromatic Protons (Bromophenyl Ring): A complex multiplet is expected between δ 7.20 and 7.80 ppm, integrating to 4 protons. The ortho, meta, and para protons will exhibit distinct splitting patterns.

-

Isoxazole Protons: Two doublets are expected for the isoxazole ring protons. The proton at the C4 position is anticipated to appear around δ 6.50-6.90 ppm, while the proton at the C3 position would likely be further downfield. However, in a 5-substituted isoxazole, the C3 and C4 protons would be present. For a 5-substituted isoxazole, there would be a proton at C4 and a proton at C3. The C4-H is expected around δ 6.8-7.0 ppm and the C3-H around δ 8.2-8.4 ppm.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

Aromatic Carbons (Bromophenyl Ring): Multiple signals are expected in the range of δ 120-135 ppm. The carbon attached to the bromine atom (C-Br) will be significantly shielded.

-

Isoxazole Carbons: The carbon atoms of the isoxazole ring are expected to resonate at approximately δ 100-110 ppm (C4), δ 150-160 ppm (C3), and δ 165-175 ppm (C5).

-

Quaternary Carbon: The carbon of the bromophenyl ring attached to the isoxazole ring is expected around δ 125-130 ppm.

Infrared (IR) Spectroscopy

-

Aromatic C-H stretching: 3100-3000 cm⁻¹

-

C=N stretching (isoxazole ring): 1610-1580 cm⁻¹[8]

-

C=C stretching (aromatic and isoxazole rings): 1550-1450 cm⁻¹[8]

-

N-O stretching (isoxazole ring): 1420-1380 cm⁻¹[8]

-

C-Br stretching: 700-600 cm⁻¹[8]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 223, with an M+2 peak of similar intensity at m/z 225, characteristic of a monobrominated compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of Br, CO, and cleavage of the isoxazole ring.

Reactivity and Potential Applications

The 5-(2-bromophenyl)isoxazole molecule possesses several reactive sites that can be exploited for further synthetic transformations.

-

The Bromine Atom: The C-Br bond is a versatile functional group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position of the phenyl ring.

-

The Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

Applications in Drug Discovery

The isoxazole nucleus is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][13] The bromophenyl substituent provides a strategic point for modification to explore structure-activity relationships (SAR) in drug design. This compound can serve as a valuable starting material for the synthesis of novel therapeutic agents.

Experimental Workflow for Application Screening

Caption: Workflow for exploring the therapeutic potential of 5-(2-Bromophenyl)isoxazole.

Safety and Handling

Hazard Identification: 5-(2-Bromophenyl)isoxazole is classified as an irritant (Xi).[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[6]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[6]

It is imperative to handle this compound in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

5-(2-Bromophenyl)isoxazole is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of the bromophenyl and isoxazole moieties, makes it an attractive starting material for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to explore its full potential in their scientific endeavors.

References

-

Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

- Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical and Applied Chemistry.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Characterization of Some Novel Isoxazole Derivatives and Their Anti-Inflammatory Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the brominated isoxazole 5a. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Isoxazolecarboxylic acid, 5-(2-bromophenyl)-3-methyl-, methyl ester. Retrieved from [Link]

-

Chemsrc.com. (2025). 5-(2-Bromophenyl)isoxazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

- Kumar, M., Kumar, P., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. Retrieved from [Link]

-

ACS Publications. (n.d.). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Retrieved from [Link]

-

JETIR. (n.d.). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

EJPMR. (n.d.). A REVIEW ON ISOXAZOLE AND ITS DERIVATIVES WITH THEIR PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Preprints.org. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). A Review on Synthesis and Biological Importance of Isoxazoles. Retrieved from [Link]

-

Chemcd. (n.d.). 5-(2-bromophenyl)-3-(3-methoxyphenyl)-4-isoxazolecarboxylic acid ethyl ester. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. ejpmr.com [ejpmr.com]

- 3. espublisher.com [espublisher.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 6. 5-(2-BROMOPHENYL)ISOXAZOLE | 387358-52-3 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. sphinxsai.com [sphinxsai.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Isoxazole Derivatives

Executive Summary

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4][5][6][7] This technical guide provides an in-depth analysis of the primary biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, showcases key structure-activity relationships (SAR), presents comparative biological data, and provides detailed experimental protocols for the evaluation of these potent compounds.

Introduction to the Isoxazole Scaffold

Isoxazole is an aromatic, five-membered heterocyclic compound distinguished by the presence of an oxygen atom adjacent to a nitrogen atom.[3][5] This arrangement imparts a unique set of physicochemical properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor.[1] The isoxazole nucleus is a bioisostere for other functional groups, allowing it to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] Its relative stability allows for extensive functionalization, yet the weak N-O bond can be strategically cleaved under certain reductive or basic conditions, making it a useful synthetic intermediate.[6][8] These characteristics have established isoxazole as a cornerstone for designing novel therapeutics targeting a wide range of diseases.[2][4][9]

Anticancer Activity

Isoxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against numerous cancer cell lines through diverse mechanisms of action.[10][11][12][13] Their ability to be readily synthesized and modified allows for the fine-tuning of their activity against specific oncogenic targets.

Mechanisms of Action

The antitumor potential of isoxazole derivatives stems from their ability to interfere with multiple critical pathways involved in cancer cell proliferation, survival, and metastasis.[10][11][12]

Key mechanisms include:

-

Protein Kinase Inhibition: Many isoxazole derivatives are designed to target the ATP-binding site of protein kinases, which are frequently dysregulated in cancer. By inhibiting kinases such as EGFR, JNK, and receptor tyrosine kinases like VEGFR, these compounds can disrupt downstream signaling pathways essential for tumor growth.[10][14]

-

Induction of Apoptosis: Isoxazoles can trigger programmed cell death (apoptosis) in cancer cells.[10][12] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins or by inducing cellular stress.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[10][12] This disruption of the cytoskeleton arrests the cell cycle, leading to cell death.

-

Enzyme Inhibition: Isoxazoles have been shown to inhibit other crucial enzymes like topoisomerase, aromatase, and histone deacetylase (HDAC), all of which are validated targets in oncology.[10][11]

Data Spotlight: Comparative Cytotoxicity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative isoxazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.

| Compound ID | R1 Group (at C3) | R2 Group (at C5) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 4-Bromophenyl | Indole | Prostate (C4-2) | 2.5 - 5.0 | [15] |

| Compound B | 4-Chlorophenyl | Indole | Prostate (C4-2) | 2.5 - 5.0 | [15] |

| Compound C | 3,4,5-Trimethoxyphenyl | Thiophene | - | - | [16] |

| Curcumin-Isoxazole 40 | Curcumin Scaffold | - | Breast (MCF-7) | 3.97 | [17] |

| Chalcone-Isoxazole 10a | Chalcone Scaffold | - | Prostate (DU145) | 0.96 | [17][18] |

| Chalcone-Isoxazole 10b | Chalcone Scaffold | - | Prostate (DU145) | 1.06 | [17][18] |

This table is a representative compilation from literature sources and is not exhaustive.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[19][20][21]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[19][21][22] The amount of formazan produced is directly proportional to the number of viable cells.[19] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[19][22]

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the target cancer cells (e.g., MCF-7 or DU145).

-

Prepare a cell suspension and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Causality: Seeding density is critical; it must allow for logarithmic growth during the experiment without reaching overconfluency, which would inhibit growth regardless of the compound's effect.[19]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Following treatment, carefully aspirate the compound-containing medium.

-

Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[21]

-

Causality: Serum-free medium is often used during this step as serum components can interfere with the reduction of MTT and lead to variable background readings.[22]

-

Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

-

-

Solubilization and Measurement:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[19]

-

Causality: Complete solubilization is essential for accurate absorbance readings. Shaking the plate on an orbital shaker for 15 minutes can facilitate this process.[22]

-

Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[22] A reference wavelength of 630 nm can be used to subtract background noise.[22]

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualization: MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The isoxazole scaffold is a key component in several clinically important antimicrobial agents and a fertile ground for the discovery of new ones.[8] Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][23][24]

Mechanisms of Action & Structure-Activity Relationship (SAR)

The antimicrobial action of isoxazoles can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[8] The specific mechanism depends on the derivative's structure.

-

Enzyme Inhibition: A primary mode of action is the inhibition of essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Cell Membrane Disruption: Some derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Structure-activity relationship studies have provided crucial insights for optimizing antimicrobial potency. For instance, the presence of electron-withdrawing groups (e.g., nitro, chloro) at the C3-phenyl ring and electron-donating groups (e.g., methoxy, bromo) at the C5-phenyl ring has been shown to enhance antibacterial activity.[3]

Data Spotlight: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] It is the gold standard for measuring in vitro antimicrobial potency.

| Compound ID | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Chalcone 28 | 2,4,6-trimethoxyphenyl | 1 | > Ciprofloxacin | 2 | [26] |

| Dihydropyrazole 46 | - | - | - | 2 | [26] |

| Curcumin-Isoxazole 40 | Curcumin Scaffold | > Kanamycin | - | - | [17] |

| Cinchonic Acid Deriv. | Cinchonic Acid | 0.03 (vs P. aeruginosa) | - | - | [17] |

This table presents selected data to highlight the potency and spectrum of different isoxazole classes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a quantitative manner.[25][27]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid broth medium within a 96-well microtiter plate.[25] Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[25]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh culture plate, pick a few isolated colonies of the test bacterium (e.g., S. aureus).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Causality: Standardizing the initial bacterial concentration is paramount for reproducibility and comparability of MIC values across different experiments and labs.

-

Dilute this standardized suspension to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[28]

-

Prepare a stock solution of the isoxazole compound at twice the highest desired test concentration.

-

Add 100 µL of this stock solution to the first column of wells. This results in a total volume of 200 µL.[28]

-

Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[28]

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[25][28]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum (from Step 1) to each well (columns 1-11), ensuring the final volume in each well is consistent.

-

Seal the plate and incubate at 37°C for 18-24 hours.[27]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.

-

The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[25]

-

Anti-inflammatory Activity

Isoxazole derivatives, including the well-known COX-2 inhibitor Valdecoxib, are potent anti-inflammatory agents.[3] Their activity often stems from the inhibition of key enzymes in the arachidonic acid inflammatory cascade.[16]

Targeting Inflammatory Pathways

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[6][29] Many isoxazole derivatives have been designed to selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[30][31]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also show activity against 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of potent inflammatory mediators.[6][16] Dual COX/LOX inhibitors are of significant therapeutic interest.

Visualization: COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Conclusion and Future Outlook

The isoxazole moiety is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities.[4][5][6][7][10] Its utility in anticancer, antimicrobial, and anti-inflammatory applications is well-established, with numerous derivatives progressing through preclinical and clinical development. Future research will likely focus on developing multi-targeted therapies, such as dual kinase inhibitors or compounds with combined anticancer and anti-inflammatory properties.[4][6][7] Advances in synthetic chemistry will continue to expand the accessible chemical space, enabling the creation of next-generation isoxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles to address unmet medical needs.[4][6][7]

References

Click to expand

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

-

Shshira, M., et al. (2021). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmacy and Biological Sciences. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

-

Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Al-Ostath, A. S., et al. (2023). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

de Groot, R., et al. (2007). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Semantic Scholar. (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. Semantic Scholar. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Pandey, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square. [Link]

-

Liu, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

-

Liu, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]

-

Hawash, M., et al. (2024). Structure-activity relationship of isoxazole derivatives. ResearchGate. [Link]

-

Vashisht, D., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

-

Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Witek, K., & Nazar, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Patel, R., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

McKay, L. G., et al. (2023). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]

-

Wujec, M., & Paneth, A. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC - NIH. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

-

Wujec, M., & Paneth, A. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

-

Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [Link]

-

Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]

-

Paneth, A., & Wujec, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]

-

Al-Sanea, M. M., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijpca.org [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. espublisher.com [espublisher.com]

- 14. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. clyte.tech [clyte.tech]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. mdpi.com [mdpi.com]

- 27. m.youtube.com [m.youtube.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Bromophenyl)isoxazole

Prepared by: A Senior Application Scientist

Preamble: Structuring the Analysis

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is the bedrock of credible research. This guide eschews a generic template to deliver a focused, logic-driven workflow for the complete spectroscopic characterization of 5-(2-Bromophenyl)isoxazole. As researchers and drug development professionals, our goal is not merely to collect spectra but to interrogate the molecule—to understand how its unique electronic and steric features are translated into the language of NMR, IR, and Mass Spectrometry. This document is structured to mirror the logical progression of an investigation, moving from broad structural hypotheses to fine-tuned confirmation, ensuring that each step validates the next.

The Subject: 5-(2-Bromophenyl)isoxazole - An Overview

5-(2-Bromophenyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted at the 5-position with a 2-bromophenyl group. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, prized for its role as a bioisostere and its ability to engage in hydrogen bonding.[1] The ortho-bromine substituent introduces significant steric and electronic influences, which are key features we will seek to confirm. Its molecular formula is C₉H₆BrNO, and its monoisotopic mass is 222.9633 Da.

A robust analytical workflow is critical to verify the regiochemistry (distinguishing it from the 3-, 4-, or other isomers) and confirm the integrity of the synthesized compound before its use in further applications.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure of 5-(2-Bromophenyl)isoxazole with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality of Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the typical first-choice solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. However, intermolecular interactions between the solvent and analyte can influence chemical shifts.[2] For compounds with poor solubility or to resolve overlapping signals, a more polar solvent like DMSO-d₆ may be employed. All predicted shifts herein are based on CDCl₃ as the solvent.

-

Field Strength: A high-field instrument (e.g., 400 MHz or higher) is essential. For the bromophenyl moiety, the protons are closely coupled, and a higher field strength will increase spectral dispersion, allowing for the resolution of complex multiplets and accurate determination of coupling constants.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals: one from the isoxazole ring and four from the ortho-substituted phenyl ring.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~8.40 | d, J ≈ 1.8 Hz | 1H | H3 | The H3 proton is adjacent to the electronegative nitrogen and oxygen atoms, shifting it significantly downfield. In 3,5-diphenylisoxazole, this proton appears at δ 6.84 ppm.[3] The additional deshielding here is predicted based on substitution patterns in other isoxazoles. |

| ~7.75 | dd, J ≈ 8.0, 1.2 Hz | 1H | H6' | This proton is ortho to the bromine atom, experiencing a deshielding inductive effect. It is expected to be a doublet of doublets due to coupling with H5' and H4'. |

| ~7.50 | dd, J ≈ 7.6, 1.6 Hz | 1H | H3' | This proton is ortho to the isoxazole substituent. Its chemical shift is influenced by the magnetic anisotropy of the heterocyclic ring. |

| ~7.45 | td, J ≈ 7.6, 1.2 Hz | 1H | H4' | This proton is meta to the bromine and couples to three other protons, resulting in a triplet of doublets. Data from 5-(3-bromophenyl)-3-phenylisoxazole shows aromatic protons in the δ 7.36-7.98 ppm range.[3] |

| ~7.30 | td, J ≈ 7.6, 1.6 Hz | 1H | H5' | This proton is meta to the bromine and is typically the most upfield of the phenyl signals. |

| ~6.85 | d, J ≈ 1.8 Hz | 1H | H4 | The H4 proton is coupled only to H3, resulting in a doublet. In many 3,5-disubstituted isoxazoles, this signal appears as a sharp singlet around δ 6.8-6.9 ppm.[3][4] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of unique carbon atoms and information on their electronic environment. Nine distinct signals are expected.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~171.0 | C5 | Attached to both the ring oxygen and nitrogen, and the phenyl group, this carbon is highly deshielded. In 5-(3-chlorophenyl)-3-phenylisoxazole, this carbon appears at δ 168.9 ppm.[3] |

| ~151.0 | C3 | This imine carbon is also significantly downfield. In related structures, it is often found around δ 161-163 ppm.[4] |

| ~134.0 | C6' | Aromatic carbon adjacent to bromine. |

| ~132.0 | C4' | Aromatic CH carbon. |

| ~130.0 | C1' | The ipso-carbon attached to the isoxazole ring. Its shift is influenced by the substituent effect of the heterocycle. |

| ~128.5 | C3' | Aromatic CH carbon. |

| ~127.8 | C5' | Aromatic CH carbon. |

| ~122.5 | C2' | The ipso-carbon directly attached to the bromine atom. The C-Br bond causes a characteristic shift. |

| ~99.0 | C4 | This carbon is typically the most upfield in the isoxazole ring, appearing around δ 97-103 ppm in various analogs.[3][4] |

Self-Validating NMR Protocol

This protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Cap the tube and gently agitate until the sample is fully dissolved. A clear, particulate-free solution is required.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A narrow and symmetrical solvent peak indicates successful shimming.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

-

Set the spectral width to cover 0-200 ppm.

-

Use a relaxation delay of 2 seconds and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra manually to achieve a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality of Experimental Choices

-

Sample Preparation: For a solid sample like 5-(2-Bromophenyl)isoxazole, the KBr pellet method is a classic choice that provides high-quality transmission spectra.[5] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern, faster technique requiring minimal sample preparation.[6]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Rationale & Comparative Insights |

| 3150–3050 | Aromatic C-H Stretch | Characteristic sharp, medium-intensity bands for sp² C-H bonds on both rings. |

| 1615–1580 | C=N Stretch (Isoxazole) | The imine bond of the isoxazole ring gives a strong absorption in this region. Related isoxazoles show this band around 1570-1613 cm⁻¹.[4][5] |

| 1500–1400 | Aromatic C=C Stretch | Multiple sharp bands of variable intensity, characteristic of the aromatic rings. |

| 1420–1380 | N-O Stretch (Isoxazole) | A key diagnostic peak for the isoxazole ring, often appearing in this range.[5] |

| ~1100 | C-O Stretch (Isoxazole) | The C-O single bond stretch within the isoxazole ring. |

| 800-750 | ortho-Disubstituted C-H Bend | A strong out-of-plane bending vibration characteristic of the 1,2-disubstituted phenyl ring. |

| 650-550 | C-Br Stretch | The carbon-bromine bond vibration typically appears in the far-IR region.[5] |

Self-Validating IR Protocol (KBr Pellet Method)

-

Preparation:

-

Gently heat spectroscopic grade potassium bromide (KBr) in an oven to ensure it is completely dry.

-

Place ~100 mg of the dry KBr into an agate mortar. Add ~1-2 mg of the 5-(2-Bromophenyl)isoxazole sample.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size.[7]

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet die.

-

Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for 1-2 minutes.

-

Carefully release the pressure and retrieve the die. The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Label the significant peaks and compare them to the predicted values to confirm the presence of key functional groups.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation